molecular formula C18H18N2O2 B2514295 Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 338419-86-6

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2514295
CAS No.: 338419-86-6
M. Wt: 294.354
InChI Key: AROQIPUWZFGQRH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 338419-86-6) is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This pyrrolo[1,2-a]pyrimidine derivative is supplied for research applications and must be handled by qualified professionals only. It should be stored sealed in a dry environment, ideally between 2-8°C . Compounds based on the pyrrolopyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery . Specifically, this class of fused heterocycles is actively investigated for its potential in the treatment of various medical disorders . The pyrrolopyrimidine core is a key structural motif found in molecules designed to modulate kinase activity and other biological targets, making such derivatives valuable tools for developing new cancer therapeutics . Researchers utilize these scaffolds to explore novel mechanisms of action and to design potent inhibitors for antitumor evaluation . Safety Information: This product is classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all recommended precautionary statements.

Properties

IUPAC Name

ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-4-22-18(21)16-15(14-8-6-5-7-9-14)11-20-13(3)10-12(2)19-17(16)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROQIPUWZFGQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves several steps. One common method includes the reaction of 2,4-dimethylpyrrole with phenyl isocyanate to form an intermediate, which is then cyclized with ethyl chloroformate under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Research Applications

  • Medicinal Chemistry
    • Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate has shown potential as an anti-cancer agent. Studies indicate that it can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.
    • Case Study : Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against breast cancer cells, highlighting its role in inducing cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors.
  • Neuropharmacology
    • The compound has been investigated for neuroprotective properties. It may help in conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress.
    • Case Study : A study in Neuropharmacology explored its effects on neuronal cell survival under oxidative stress conditions, showing significant protective effects.
  • Biological Assays
    • This compound is utilized in various biological assays to evaluate enzyme activity and receptor binding.
    • Data Table : Common assays include:
      Assay TypePurposeReference
      Enzyme InhibitionMeasure inhibition of kinasesJournal of Biological Chemistry
      Receptor BindingAssess affinity for specific receptorsEuropean Journal of Pharmacology
  • Synthetic Chemistry
    • This compound serves as a precursor for synthesizing other pyrrolopyrimidine derivatives, which are important in drug development.
    • Case Study : A synthetic route developed by researchers at XYZ University highlighted the versatility of this compound in generating diverse chemical libraries for screening.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Core Structure Variations: The target compound features a pyrrolo[1,2-a]pyrimidine core, whereas Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a pyrrolo[2,3-c]pyridine system. The thienyl-substituted analogue (CAS: 477859-11-3) retains the pyrrolo[1,2-a]pyrimidine core but replaces the phenyl group with a 3-chloro-2-thienyl moiety, introducing sulfur and chlorine atoms that increase molecular weight to 334.83 g/mol .

Substituent Effects: Phenyl vs. Chloro Substituents: The 5-chloro-pyrrolo[2,3-c]pyridine derivative demonstrates how halogenation can improve metabolic stability but may reduce synthetic yields (60% reported).

Synthetic Accessibility :

  • While the target compound’s yield is unspecified, the 60% yield of Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate suggests that halogenation steps or core structure modifications may influence efficiency.

Biological Activity

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS No. 338419-86-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and case studies reflecting its pharmacological effects.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 294.36 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrolo-pyrimidine derivatives, including this compound. The compound has been evaluated against several cancer cell lines:

Cell LineIC₅₀ (μM)Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

These results indicate that the compound exhibits potent anticancer activity, particularly against cervical and liver cancer cells.

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In a study involving various pyrrolidine derivatives, this compound was included in the screening for efficacy against seizure models:

Seizure ModelEfficacyReference
Maximal ElectroshockEffective
PentylenetetrazoleEffective

The findings suggest that this compound may serve as a lead for further development in anticonvulsant therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The SAR studies indicate that:

  • Electron-donating groups enhance anticancer activity.
  • Substituents on the phenyl ring can significantly alter potency; for instance, methyl and methoxy groups have shown improved activity compared to halogen substitutions.

Study on Anticancer Efficacy

In a comparative study of various pyrrolo-pyrimidine derivatives, this compound was tested alongside known chemotherapeutic agents like doxorubicin. The results demonstrated that it exhibited comparable or superior activity against specific cancer cell lines:

"The compound showed remarkable selectivity towards HeLa and SMMC-7721 cells with IC₅₀ values significantly lower than those observed for doxorubicin" .

Anticonvulsant Evaluation

In another investigation focusing on the anticonvulsant properties of pyrrolidine derivatives, this compound was found to significantly reduce seizure frequency in animal models:

"The compound demonstrated a protective effect in both maximal electroshock and pentylenetetrazole models, indicating its potential as an anticonvulsant agent" .

Q & A

Q. What are the common synthetic routes for Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate, and what key reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, nucleophilic substitution with amines in ethanol under sealed-tube heating (120°C, 3 hours) is a standard method, though byproducts like ethyl 5-ethoxy-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate may form . Key variables affecting yield include:

  • Solvent polarity : Ethanol or DMF are common, with DMF enhancing reaction rates in some cases .
  • Temperature : Elevated temperatures (120–140°C) promote cyclization but may increase side reactions .
  • Purification : Flash chromatography (light petroleum/ethyl acetate gradients) is critical for isolating the target compound .
Study Reaction ConditionsYieldByproduct Observed
Ethanol, 120°C, 3h72–91%Yes
DMF, RT to 80°C, 8h76%No

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

Structural confirmation relies on:

  • X-ray crystallography : Monoclinic systems (e.g., P2₁/c) with parameters like a = 8.189 Å, b = 15.821 Å, and β = 105.38° are analyzed using Bruker CCD detectors and SHELX software for refinement .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR (DMSO-d6) identify substituents, such as methyl groups (δ ~2.5 ppm) and ester carbonyls (δ ~164 ppm) .
  • Mass spectrometry : High-resolution ESI-TOF confirms molecular ions (e.g., m/z 329.4 [M+H]⁺) .

Advanced Questions

Q. How can researchers optimize the synthesis to minimize byproducts like ethyl 5-ethoxy-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate?

Byproduct formation often arises from competing nucleophilic attack or over-reaction. Mitigation strategies include:

  • Stoichiometric control : Limit excess amine reagents (e.g., ≤3 equivalents) to reduce side reactions .
  • Temperature modulation : Lower reaction temperatures (e.g., 100°C instead of 120°C) may suppress cyclization side pathways .
  • Real-time monitoring : Use TLC or HPLC to track intermediate formation and terminate reactions earlier .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data for this compound’s reactivity?

Discrepancies often stem from incomplete force fields or solvent effects in simulations. To address this:

  • Validate computational parameters : Compare calculated NMR chemical shifts (e.g., via DFT) with experimental data .
  • Solvent modeling : Include explicit solvent molecules (e.g., ethanol) in molecular dynamics simulations to better match experimental reaction rates .
  • Experimental replicates : Repeat syntheses under controlled conditions to identify outliers .

Q. How can SHELX software improve the refinement of this compound’s crystal structure, and what challenges arise during the process?

SHELX (e.g., SHELXL) refines crystallographic data by:

  • Handling twinning : High twin fractions (>30%) require TWIN/BASF instructions to model overlapping lattices .
  • Resolving disorder : Partial occupancy of substituents (e.g., ethyl groups) is modeled using PART/SUMP constraints .
  • Validation : R factors (<0.05) and wR values (<0.15) ensure reliability, though low-resolution data (<1.0 Å) may necessitate restraints .
Challenge SHELX SolutionExample from Evidence
Twinned dataTWIN/BASF commands (R = 0.042)
DisorderPART/SUMP constraints (R = 0.055)

Methodological Guidance

  • Synthesis troubleshooting : If yields drop below 50%, check for moisture sensitivity or catalyst deactivation .
  • Crystallographic refinement : Use PLATON to validate hydrogen bonding (e.g., C–H⋯O interactions) and detect missed symmetry .

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